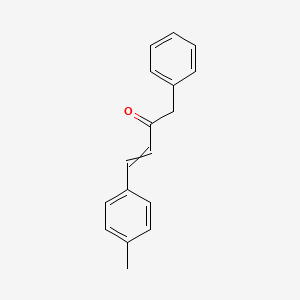
1-(4-甲基环己基)哌嗪
描述
“1-(4-Methylcyclohexyl)piperazine” is a chemical compound with the linear formula C12H24N2 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
Piperazine can be synthesized by reacting alcoholic ammonia with 1,2-dichloroethane, by the action of sodium and ethylene glycol on ethylene diamine hydrochloride, or by reduction of pyrazine with sodium in ethanol . Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of “1-(4-Methylcyclohexyl)piperazine” contains a total of 36 bonds. There are 14 non-H bonds, 1 rotatable bond, 2 six-membered rings, 1 secondary amine (aliphatic), and 1 tertiary amine (aliphatic) .Chemical Reactions Analysis
As a secondary amine, piperazine can participate in a variety of chemical reactions. It can act as a base, forming salts when reacted with acids. It can also react with organic halides to form substituted piperazines, which are crucial building blocks in the pharmaceutical industry .Physical And Chemical Properties Analysis
Piperazine typically appears as a clear, colorless liquid, or white crystalline solid. It is hygroscopic, which means it readily absorbs water from the environment. It has a slightly bitter taste and a faint, amine-like odor. It is freely soluble in water and ethylene glycol, but insoluble in diethyl ether .科学研究应用
我搜索了“1-(4-甲基环己基)哌嗪”在科学研究中的应用,但不幸的是,目前没有关于其在科学研究中具体应用的详细资料。 现有的资源主要提供产品供应和购买选项 .
作用机制
Target of Action
It is known that piperazine derivatives often interact with various receptors and enzymes in the body .
Mode of Action
Piperazine compounds generally work by interacting with their targets and causing changes in their function . For instance, some piperazines are known to block the action of acetylcholine at the myoneural junction, leading to paralysis of parasites .
安全和危害
生化分析
Biochemical Properties
1-(4-Methylcyclohexyl)piperazine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft. This inhibition leads to an increase in acetylcholine levels, which can affect neurotransmission. Additionally, 1-(4-Methylcyclohexyl)piperazine has been shown to interact with gamma-aminobutyric acid (GABA) receptors, enhancing their inhibitory effects on neurotransmission .
Cellular Effects
1-(4-Methylcyclohexyl)piperazine has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to affect the expression of genes involved in neurotransmission and synaptic plasticity. Furthermore, 1-(4-Methylcyclohexyl)piperazine can alter cellular metabolism by affecting the activity of key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of 1-(4-Methylcyclohexyl)piperazine involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to acetylcholinesterase, inhibiting its activity and leading to increased acetylcholine levels. This results in enhanced cholinergic neurotransmission. Additionally, 1-(4-Methylcyclohexyl)piperazine interacts with GABA receptors, enhancing their inhibitory effects on neurotransmission. These interactions contribute to the compound’s overall effects on cellular function and signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(4-Methylcyclohexyl)piperazine change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that 1-(4-Methylcyclohexyl)piperazine remains stable under normal storage conditions but may degrade over extended periods. Long-term exposure to the compound has been associated with changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 1-(4-Methylcyclohexyl)piperazine vary with different dosages in animal models. At low doses, the compound has been shown to enhance neurotransmission and improve cognitive function. At high doses, 1-(4-Methylcyclohexyl)piperazine can cause toxic or adverse effects, including neurotoxicity and disruptions in cellular metabolism. Threshold effects have been observed, with certain dosages leading to significant changes in cellular function and behavior .
Metabolic Pathways
1-(4-Methylcyclohexyl)piperazine is involved in various metabolic pathways. The compound interacts with enzymes and cofactors that play key roles in metabolic processes. It has been shown to affect the activity of enzymes involved in neurotransmitter synthesis and degradation, as well as those involved in energy metabolism. These interactions can influence metabolic flux and metabolite levels, leading to changes in cellular function and overall metabolism .
Transport and Distribution
The transport and distribution of 1-(4-Methylcyclohexyl)piperazine within cells and tissues are crucial for its biochemical effects. The compound is transported across cell membranes by specific transporters and binding proteins. Once inside the cell, 1-(4-Methylcyclohexyl)piperazine can accumulate in specific cellular compartments, influencing its localization and activity. These transport and distribution mechanisms play a key role in determining the compound’s overall effects on cellular function .
Subcellular Localization
1-(4-Methylcyclohexyl)piperazine exhibits specific subcellular localization, which can affect its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications. This localization is essential for its interactions with biomolecules and its overall biochemical effects. Studies have shown that 1-(4-Methylcyclohexyl)piperazine can localize to the synaptic cleft, where it interacts with neurotransmitter receptors and enzymes .
属性
IUPAC Name |
1-(4-methylcyclohexyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2/c1-10-2-4-11(5-3-10)13-8-6-12-7-9-13/h10-12H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSPCWYQQBFGMBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)N2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60963041 | |
| Record name | 1-(4-Methylcyclohexyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60963041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
435345-42-9 | |
| Record name | 1-(4-Methylcyclohexyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60963041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


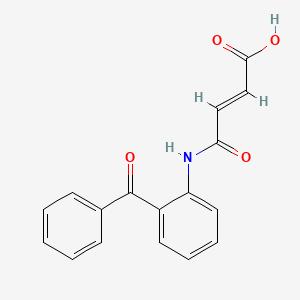
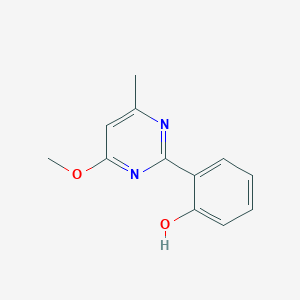
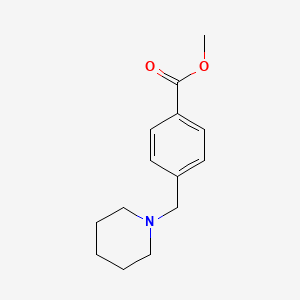
![[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B1363280.png)
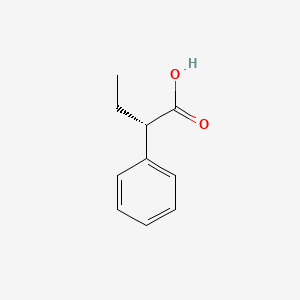

![2-[(4-benzoylphenyl)carbamoyl]benzoic Acid](/img/structure/B1363289.png)
![4-[(2,5-Dichlorophenyl)sulfonyl]butan-2-one](/img/structure/B1363290.png)



